1-Chloro-2-(ethoxydiphenylmethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

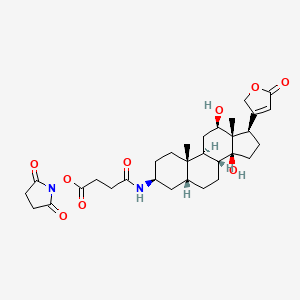

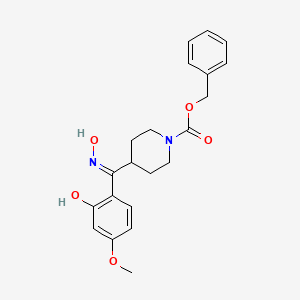

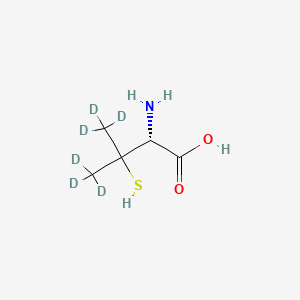

1-Chloro-2-(ethoxydiphenylmethyl)benzene is a chemical reagent . It has the molecular formula C21H19ClO .

Molecular Structure Analysis

The molecular structure of 1-Chloro-2-(ethoxydiphenylmethyl)benzene consists of a benzene ring with a chlorine atom and an ethoxydiphenylmethyl group attached to it . The InChI representation of the molecule is InChI=1S/C21H19ClO/c1-2-23-21(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)22/h3-16H,2H2,1H3 .

Physical And Chemical Properties Analysis

1-Chloro-2-(ethoxydiphenylmethyl)benzene has a molecular weight of 322.8 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . It has five rotatable bonds . Its exact mass and monoisotopic mass are both 322.1124429 g/mol . Its topological polar surface area is 9.2 Ų . It has 23 heavy atoms . Its complexity, as computed by Cactvs, is 326 .

Aplicaciones Científicas De Investigación

Catalyst in Buchner Reactions

1-Chloro-2-(ethoxydiphenylmethyl)benzene has been utilized in the field of catalysis. A study by Mbuvi and Woo (2009) explored the use of Chloro(tetraphenylporphyrinato)iron, Fe(TPP)Cl, as an active catalyst in the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes. They achieved yields greater than 70% at temperatures ranging from 60–100°C. This showcases the compound's effectiveness in promoting reactions and its potential applications in the synthesis of various chemical products (Mbuvi & Woo, 2009).

Material Synthesis and Modification

The compound has also been implicated in material synthesis and modification. Lin, Fan, and Chow (2006) discussed the formation of methylene bridges between certain benzene molecules during the synthesis of monomers like 1,4-bis(chloromethyl)-2-((2′-ethylhexyl)oxy)-5-methoxy-benzene. They highlighted that impurities containing methylene bridges could be removed by double recrystallization of the monomer prior to polymerization, which is crucial in enhancing the luminescence properties of materials like MEH-PPV (Lin, Fan, & Chow, 2006).

Solvent Extraction Systems

In the context of solvent extraction, Traeger, Koenig, Städtke, and Holdt (2012) investigated the use of 1,2-bis(2-methoxyethylthio)benzene in a novel solvent extractant for Pd(II), aimed at the selective recovery of palladium from spent automotive catalysts. Their work provides insights into the design of extraction systems and the potential of 1-Chloro-2-(ethoxydiphenylmethyl)benzene derivatives in recycling and materials recovery processes (Traeger, Koenig, Städtke, & Holdt, 2012).

High Molecular Weight, High-Spin Organic Polymers

The research by Kurata, Pu, and Nishide (2007) into triarylamine-bearing poly (1, 4-phenylenevinylene) involved the synthesis of related compounds and explored their properties as high-spin organic polymers with solvent-solubility and film formability. This study underscores the potential of 1-Chloro-2-(ethoxydiphenylmethyl)benzene derivatives in the development of advanced materials with unique electronic and optical properties (Kurata, Pu, & Nishide, 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

1-chloro-2-[ethoxy(diphenyl)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO/c1-2-23-21(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)22/h3-16H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLBDAGOVAFTIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(ethoxydiphenylmethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/no-structure.png)

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)